molecular formula C5H9NO4 B12735553 3-Methyl-D-aspartic acid, (3R)- CAS No. 86562-29-0

3-Methyl-D-aspartic acid, (3R)-

Cat. No.: B12735553
CAS No.: 86562-29-0
M. Wt: 147.13 g/mol
InChI Key: LXRUAYBIUSUULX-PWNYCUMCSA-N
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Description

3-Methyl-D-aspartic acid, (3R)-, is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a methyl group attached to the third carbon of the aspartic acid backbone, specifically in the (3R) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-D-aspartic acid, (3R)-, can be achieved through several methods. One common approach involves the Michael addition of methylamine to dimethyl fumarate, followed by regioselective transformations to obtain the desired product . Another method includes the use of enzymatic protocols for the chiral resolution of N-methyl-D,L-aspartic acid using specific demethylases .

Industrial Production Methods: Industrial production of 3-Methyl-D-aspartic acid, (3R)-, often involves the use of optimized enzymatic processes to ensure high yield and purity. These processes typically operate under controlled temperature and pH conditions to maximize the efficiency of the enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-D-aspartic acid, (3R)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

3-Methyl-D-aspartic acid, (3R)-, has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Methyl-D-aspartic acid, (3R)-, is unique due to its specific (3R) configuration, which imparts distinct biochemical properties and interactions compared to its isomers and other derivatives. This uniqueness makes it valuable in research focused on stereochemistry and its effects on biological activity .

Properties

CAS No.

86562-29-0

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2R,3R)-2-amino-3-methylbutanedioic acid

InChI

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1

InChI Key

LXRUAYBIUSUULX-PWNYCUMCSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)C(=O)O

Canonical SMILES

CC(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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